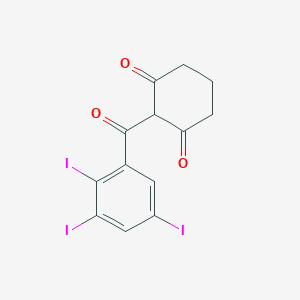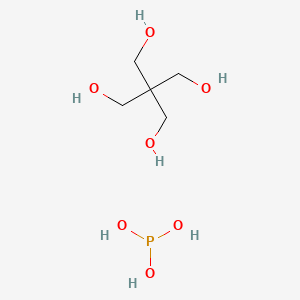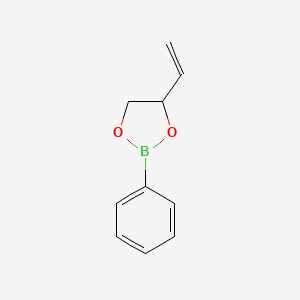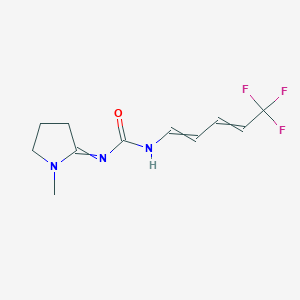![molecular formula C15H21NO B14390274 2-{[Methyl(4-methylphenyl)amino]methyl}cyclohexan-1-one CAS No. 89787-24-6](/img/structure/B14390274.png)
2-{[Methyl(4-methylphenyl)amino]methyl}cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Methyl(4-methylphenyl)amino]methyl}cyclohexan-1-one typically involves the reaction of cyclohexanone with methyl(4-methylphenyl)amine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-{[Methyl(4-methylphenyl)amino]methyl}cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of oximes or hydrazones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
2-{[Methyl(4-methylphenyl)amino]methyl}cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[Methyl(4-methylphenyl)amino]methyl}cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and mode of action are essential to understand its full potential.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-methylphenol
- Methylcyclohexanone
- 4-Methylphenylamine
Uniqueness
2-{[Methyl(4-methylphenyl)amino]methyl}cyclohexan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a cyclohexanone core with a methyl(4-methylphenyl)amino group sets it apart from other similar compounds, making it a valuable compound for various applications.
Propiedades
Número CAS |
89787-24-6 |
|---|---|
Fórmula molecular |
C15H21NO |
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
2-[(N,4-dimethylanilino)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C15H21NO/c1-12-7-9-14(10-8-12)16(2)11-13-5-3-4-6-15(13)17/h7-10,13H,3-6,11H2,1-2H3 |
Clave InChI |
UXVDSYRMEHSXAO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C)CC2CCCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-{4-[(Propane-2-sulfonyl)methyl]phenyl}propan-2-one](/img/structure/B14390220.png)

![Benzoic acid;[diethyl(methyl)silyl]methanol](/img/structure/B14390252.png)
dimethylsilane](/img/structure/B14390258.png)

![4-Chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14390263.png)
![Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol](/img/structure/B14390271.png)
![3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2(5H)-one](/img/structure/B14390279.png)
